molecular formula C7H6BrClN4 B13004358 6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine

6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13004358
M. Wt: 261.50 g/mol
InChI Key: SZUQYQQWZNYXFD-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine with ethylating agents can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, ensuring high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. The compound binds to these kinases, disrupting their signaling pathways and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

Molecular Formula

C7H6BrClN4

Molecular Weight

261.50 g/mol

IUPAC Name

6-bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C7H6BrClN4/c1-2-5-11-12-7-6(9)10-4(8)3-13(5)7/h3H,2H2,1H3

InChI Key

SZUQYQQWZNYXFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=C(N=C2Cl)Br

Origin of Product

United States

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